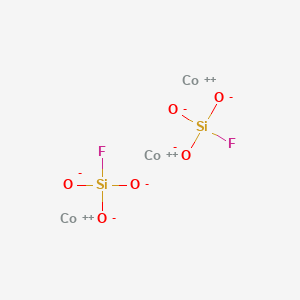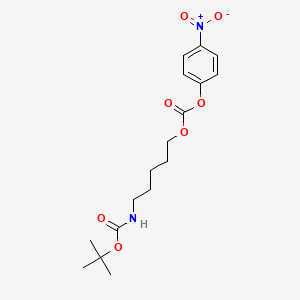
3-(3,5-Difluorophenyl)azetidine hydrochloride
Übersicht
Beschreibung
3-(3,5-Difluorophenyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered ring heterocyclic compounds containing three carbon atoms and one nitrogen atom. The presence of two fluorine atoms on the phenyl ring enhances the compound’s lipophilicity and reactivity, making it a valuable building block in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)azetidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-difluorophenylamine.
Formation of Azetidine Ring: The 3,5-difluorophenylamine undergoes a cyclization reaction with an appropriate reagent, such as chloroacetyl chloride, to form the azetidine ring.
Hydrochloride Formation: The final step involves the conversion of the azetidine derivative to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Difluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the azetidine ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, oxidized derivatives, and cycloaddition products, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Difluorophenyl)azetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the development of bioactive molecules and as a precursor for fluorescent dyes used in bioimaging.
Industry: The compound is used in the production of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Wirkmechanismus
The mechanism of action of 3-(3,5-Difluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms on the phenyl ring enhance the compound’s ability to interact with biological molecules, increasing its efficacy in various applications. The azetidine ring’s strain and electron-donating properties facilitate nucleophilic attacks, making it a versatile intermediate in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Difluoroazetidine hydrochloride
- 4,4-Difluoropiperidine hydrochloride
- 3,3-Difluoropyrrolidine hydrochloride
Uniqueness
3-(3,5-Difluorophenyl)azetidine hydrochloride is unique due to the presence of the 3,5-difluorophenyl group, which imparts distinct chemical and physical properties compared to other azetidine derivatives. The fluorine atoms enhance the compound’s lipophilicity and reactivity, making it a valuable building block in various applications.
Eigenschaften
IUPAC Name |
3-(3,5-difluorophenyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-8-1-6(2-9(11)3-8)7-4-12-5-7;/h1-3,7,12H,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKJLNLHGKHCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CC(=C2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(9S)-(9''S)-9,9''-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[6'-methoxycinchonan]](/img/structure/B3089914.png)




![2'-Methyl[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B3089936.png)
![Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-](/img/structure/B3089956.png)





